molecular formula C9H18O3 B3057223 4-Hydroxynonanoic acid CAS No. 7779-53-5

4-Hydroxynonanoic acid

Cat. No.: B3057223
CAS No.: 7779-53-5
M. Wt: 174.24 g/mol
InChI Key: IKOSQCITEZUTOE-UHFFFAOYSA-N
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Description

4-Hydroxynonanoic acid is an organic compound with the molecular formula C9H18O3. It is a hydroxylated fatty acid derivative, specifically a hydroxy acid, which means it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH).

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxynonanoic acid can be synthesized through several methods. One common approach involves the ozonolysis and oxidation of methyl ricinoleate, which is derived from castor oil. This method is efficient and yields high purity products . Another method involves the enzymatic conversion of oleic acid to produce this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxynonanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Hydroxynonanoic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual functional groups (hydroxyl and carboxylic acid) make it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-hydroxynonanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-8(10)6-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOSQCITEZUTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998977
Record name 4-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7779-53-5
Record name Nonanoic acid, 4-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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